1-(4-Tolyl)piperidin-4-ol
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Overview
Description
1-(4-Tolyl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom The compound this compound features a piperidine ring substituted with a 4-tolyl group (a benzene ring with a methyl group at the para position) and a hydroxyl group at the 4-position of the piperidine ring
Preparation Methods
The synthesis of 1-(4-Tolyl)piperidin-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-tolylmagnesium bromide with 4-piperidone, followed by reduction of the resulting intermediate. The reaction conditions typically include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of continuous flow reactors for large-scale production .
Chemical Reactions Analysis
1-(4-Tolyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Acylation: The hydroxyl group can be acylated using acyl chlorides or anhydrides to form esters. Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to achieve the desired transformations
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound has been evaluated for its biological activity, including its potential as a ligand for certain receptors.
Medicine: Research has explored its use in the development of drugs targeting specific pathways, such as the chemokine receptor CCR5, which is involved in HIV entry into cells
Industry: The compound’s derivatives are used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(4-Tolyl)piperidin-4-ol and its derivatives often involves interaction with specific molecular targets. For example, as a potential CCR5 antagonist, the compound may bind to the CCR5 receptor on the surface of cells, preventing the receptor from interacting with its natural ligands. This blockade can inhibit the entry of HIV into cells, thereby exerting antiviral effects. The molecular pathways involved in this mechanism include receptor-ligand interactions and subsequent signal transduction processes .
Comparison with Similar Compounds
1-(4-Tolyl)piperidin-4-ol can be compared with other piperidine derivatives, such as:
1-(2-Fluorophenyl)piperidin-4-ol: Similar structure but with a fluorine atom on the aromatic ring, which may alter its biological activity and chemical reactivity.
1-(4-Chlorophenyl)piperidin-4-ol: Contains a chlorine atom on the aromatic ring, potentially affecting its pharmacological properties.
1-(4-Bromophenyl)piperidin-4-ol: Features a bromine atom, which can influence its interactions with biological targets. The uniqueness of this compound lies in the presence of the methyl group on the aromatic ring, which can impact its lipophilicity and binding affinity to certain receptors
Properties
CAS No. |
119836-09-8 |
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Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
1-(4-methylphenyl)piperidin-4-ol |
InChI |
InChI=1S/C12H17NO/c1-10-2-4-11(5-3-10)13-8-6-12(14)7-9-13/h2-5,12,14H,6-9H2,1H3 |
InChI Key |
PPQIXIPJWPTBBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCC(CC2)O |
Origin of Product |
United States |
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